BenchChemオンラインストアへようこそ!

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Kinase inhibition Structure-activity relationship Benzothiazole positional isomerism

N-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 899958-41-9) is a synthetic small molecule belonging to the N-(benzothiazolyl)-2-phenylacetamide class. Its structure incorporates a 4-ethoxy substituent on the benzothiazole core and a 4-fluorophenyl group on the acetamide side chain, yielding the molecular formula C₁₇H₁₅FN₂O₂S and a molecular weight of 330.38 g·mol⁻¹.

Molecular Formula C17H15FN2O2S
Molecular Weight 330.38
CAS No. 899958-41-9
Cat. No. B2572164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
CAS899958-41-9
Molecular FormulaC17H15FN2O2S
Molecular Weight330.38
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O2S/c1-2-22-13-4-3-5-14-16(13)20-17(23-14)19-15(21)10-11-6-8-12(18)9-7-11/h3-9H,2,10H2,1H3,(H,19,20,21)
InChIKeyGZNQWXZTRGPTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 899958-41-9): Structural Identity and Procurement Baseline


N-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 899958-41-9) is a synthetic small molecule belonging to the N-(benzothiazolyl)-2-phenylacetamide class. Its structure incorporates a 4-ethoxy substituent on the benzothiazole core and a 4-fluorophenyl group on the acetamide side chain, yielding the molecular formula C₁₇H₁₅FN₂O₂S and a molecular weight of 330.38 g·mol⁻¹. This class has been characterized as nanomolar inhibitors of casein kinase-1δ (CK-1δ), a target implicated in neurodegenerative disorders including Parkinson's disease and amyotrophic lateral sclerosis [1]. The compound's specific substitution pattern distinguishes it from closely related analogs that lack the 4-ethoxy group, carry the ethoxy at the 6-position, or replace the 4-fluorophenyl with other aryl moieties, making unambiguous chemical identity verification essential for reproducible research procurement [2].

Why N-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide Cannot Be Replaced by In-Class Analogs Without Quantitative Validation


Within the N-(benzothiazolyl)-2-phenylacetamide series, minor structural modifications produce substantial shifts in kinase inhibition potency. The CK-1δ inhibitory activity of this chemotype is exquisitely sensitive to the benzothiazole substitution pattern: the 4-ethoxy group modulates the electron density and hydrogen-bonding capacity of the thiazole nitrogen, while the 4-fluorophenyl acetamide moiety influences hydrophobic packing within the ATP-binding pocket [1]. In the broader compound series, individual members (compounds 1–7) exhibit IC₅₀ values spanning from nanomolar to micromolar ranges against CK-1δ despite sharing a common core scaffold [2]. Consequently, assuming functional equivalence between CAS 899958-41-9 and its 6-ethoxy positional isomer (CAS 847730-80-7), its non-ethoxylated parent (CAS 418796-13-1), or its naphthyl-substituted congener (CAS 955827-77-7) introduces uncontrolled variables into biological experiments. The quantitative evidence below demonstrates precisely where these structural differences translate into measurable divergence in potency, selectivity, and physicochemical behavior.

Quantitative Differentiation Evidence: N-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide vs. Closest Analogs


Positional Isomerism: 4-Ethoxy (CAS 899958-41-9) vs. 6-Ethoxy (CAS 847730-80-7) Benzothiazole Substitution

The 4-ethoxy substitution in CAS 899958-41-9 places the electron-donating ethoxy group in direct conjugation with the thiazole nitrogen involved in hinge-region hydrogen bonding to CK-1δ, whereas the 6-ethoxy isomer (CAS 847730-80-7) positions the substituent at a site that exerts only inductive effects on the pharmacophore. In the broader N-(benzothiazolyl)-2-phenylacetamide series, 4-substituted variants consistently show altered kinase inhibition profiles relative to 5- or 6-substituted counterparts, with positional isomerism alone accounting for >10-fold differences in IC₅₀ values within the same assay [1]. The 6-ethoxy isomer is commercially cataloged at 90% purity with prices ranging from $54 (1 mg) to $89 (15 mg), while data on the 4-ethoxy isomer's commercial availability remains vendor-dependent and must be confirmed during procurement [2].

Kinase inhibition Structure-activity relationship Benzothiazole positional isomerism

Ethoxy Group Presence: 4-Ethoxy Analog (CAS 899958-41-9) vs. Unsubstituted Parent (CAS 418796-13-1)

The unsubstituted N-(1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 418796-13-1, MW 286.32) lacks the ethoxy oxygen that serves as an additional hydrogen-bond acceptor in CAS 899958-41-9. In the CK-1δ inhibitor optimization campaign, incorporation of alkoxy substituents at the benzothiazole 4-position was systematically employed to enhance both potency and brain penetration, with methoxy and ethoxy derivatives showing improved enzymatic IC₅₀ values relative to the unsubstituted parent scaffold [1]. The molecular weight difference (330.38 vs. 286.32 g·mol⁻¹) and the presence of the ethoxy oxygen also alter LogP and aqueous solubility, parameters critical for both in vitro assay design and formulation development.

Kinase inhibitor optimization Electron-donating substituent effect Benzothiazole SAR

Acetamide Aryl Group: 4-Fluorophenyl (CAS 899958-41-9) vs. Naphthyl (CAS 955827-77-7)

The 4-fluorophenyl group in CAS 899958-41-9 occupies a hydrophobic pocket within CK-1δ that is sterically constrained; replacement with the bulkier naphthalen-2-yl moiety (CAS 955827-77-7) alters the shape complementarity and π-stacking interactions within this sub-pocket. In the parent series, modification of the phenylacetamide aryl group was shown to modulate isoform selectivity across CK-1 family members (α, δ, ε), with 4-halogen substitution consistently yielding preferential CK-1δ engagement [1]. The naphthyl analog introduces a larger aromatic surface area that may shift selectivity toward other kinase off-targets or alter metabolic stability, whereas the 4-fluorophenyl group represents the optimized substituent for CK-1δ potency based on the medicinal chemistry campaign [2].

Aryl substitution effects CK-1δ selectivity Hydrophobic pocket complementarity

Saturation State of Benzothiazole: Aromatic 4-Ethoxybenzothiazole (CAS 899958-41-9) vs. Tetrahydrobenzothiazole Analog

The fully aromatic benzothiazole in CAS 899958-41-9 presents a planar, rigid scaffold essential for the π-stacking and hydrogen-bonding geometry at the kinase hinge region. The tetrahydrobenzothiazole analog (2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide) disrupts this planarity, introducing a saturated cyclohexene ring that alters both the conformational landscape and the electronic character of the thiazole nitrogen . In kinase inhibitor design, saturation of the benzothiazole ring consistently reduces ATP-competitive binding affinity due to loss of aromatic stacking with the hinge-region backbone and altered pKa of the thiazole N3, which is critical for hydrogen bonding to the kinase hinge [1].

Aromaticity and planarity Kinase hinge binding Conformational constraint

In Vivo Neuroprotective Efficacy: Benzothiazole 4 (Class-Lead Compound) as Benchmark for CK-1δ Inhibitor Development

The lead compound 'benzothiazole 4' from the N-(benzothiazolyl)-2-phenylacetamide series—structurally analogous to CAS 899958-41-9—demonstrated significant in vivo dopaminergic neuroprotection in a lipopolysaccharide (LPS)-induced rat model of Parkinson's disease. When co-administered intranigrally with LPS (15 nmol), benzothiazole 4 produced significant preservation of tyrosine hydroxylase-positive neurons compared to the lesioned hemisphere [1]. In safety profiling, this compound exhibited no mutagenicity in the Ames test (TA98 and TA100 strains) and no developmental toxicity in zebrafish assays at concentrations between 0.5 and 10 μM [2]. These class-level in vivo efficacy and safety data establish the translational relevance of the 4-substituted benzothiazole phenylacetamide scaffold to which CAS 899958-41-9 belongs.

Dopaminergic neuroprotection In vivo Parkinson's model Therapeutic window

Kinase Selectivity Profile: CK-1δ vs. CK-1α/ε Isoform Discrimination in the Benzothiazole Phenylacetamide Series

A critical differentiator within the N-(benzothiazolyl)-2-phenylacetamide series is isoform selectivity across the CK-1 family (α, δ, ε). The medicinal chemistry optimization campaign demonstrated that 4-substituted benzothiazole derivatives with 4-halogen-substituted phenylacetamide side chains—the precise substitution pattern of CAS 899958-41-9—achieved nanomolar CK-1δ inhibition with measurable selectivity over CK-1α and CK-1ε [1]. This selectivity profile is pharmacologically significant because CK-1δ is specifically implicated in α-synuclein phosphorylation and TDP-43 pathology, while broad CK-1 isoform inhibition may produce confounding cellular effects [2]. Analogs with divergent aryl groups (e.g., naphthyl) or non-optimal benzothiazole substitution lose this isoform discrimination.

Kinase isoform selectivity CK-1 family profiling Off-target risk assessment

Optimal Research Application Scenarios for N-(4-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (CAS 899958-41-9)


CK-1δ Kinase Inhibitor Screening and SAR Expansion in Neurodegenerative Disease Programs

CAS 899958-41-9 is positioned for use as a probe molecule in CK-1δ inhibitor screening cascades, particularly within medicinal chemistry programs targeting Parkinson's disease or ALS. The compound's 4-ethoxybenzothiazole scaffold mirrors the pharmacophore validated in benzothiazole 4, which demonstrated in vivo dopaminergic neuroprotection in the LPS rat model and a clean preclinical safety profile (Ames-negative, no zebrafish toxicity at 0.5–10 μM) [1]. Procurement of this specific analog enables SAR expansion around the 4-position alkoxy group while maintaining the optimized 4-fluorophenylacetamide side chain, allowing direct potency comparisons with the unsubstituted parent (CAS 418796-13-1) and 6-ethoxy isomer (CAS 847730-80-7) within the same assay platform.

Chemical Probe for TDP-43 Phosphorylation Studies in Cellular ALS Models

The N-(benzothiazolyl)-2-phenylacetamide class has been shown to prevent TDP-43 phosphorylation in cell culture and to reduce TDP-43 neurotoxicity in Drosophila models [2]. CAS 899958-41-9, bearing the potency-optimized 4-ethoxy substitution, serves as a chemical biology tool for dissecting CK-1δ-dependent TDP-43 post-translational modifications. Its structural distinction from the 6-ethoxy isomer ensures that observed biological effects can be attributed specifically to the 4-substituted pharmacophore geometry, which computational modeling predicts to engage the CK-1δ hinge region via a distinct hydrogen-bonding network compared to 5- or 6-substituted regioisomers.

In Vitro Kinase Selectivity Profiling Across the CK-1 Isoform Family

CAS 899958-41-9 can be deployed in broad-panel kinase profiling to empirically determine its CK-1δ/α/ε selectivity ratio. The class SAR indicates that 4-alkoxy-4'-halogen-substituted benzothiazole phenylacetamides preferentially inhibit CK-1δ over other CK-1 isoforms [1], but the precise selectivity index for this specific compound requires experimental determination. Such profiling provides essential data for researchers comparing this compound against isoform-nonselective CK-1 inhibitors or against commercially available benzothiazole-based kinase inhibitor libraries.

Physicochemical Comparator in Benzothiazole Library Design and Procurement Validation

For compound management and procurement teams, CAS 899958-41-9 represents a defined chemical entity with a unique combination of 4-ethoxybenzothiazole and 4-fluorophenylacetamide moieties, distinguishing it from the 6-ethoxy isomer (CAS 847730-80-7, cataloged at 90% purity from $54/mg) [3] and the unsubstituted analog (CAS 418796-13-1). Analytical validation via HPLC, LC-MS, and ¹H NMR is essential to confirm regioisomeric identity upon receipt, given that positional isomer misassignment is a documented risk in benzothiazole acetamide procurement. The molecular weight difference (330.38 vs. 286.32 for the unsubstituted analog) provides a straightforward MS-based identity confirmation point.

Quote Request

Request a Quote for N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.